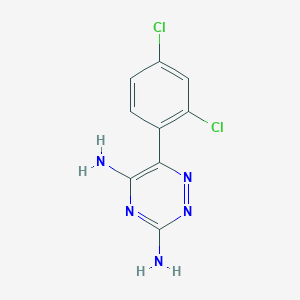

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Description

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXRWOXSGOMXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192240 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38943-76-9 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a significant process-related impurity of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine. Designated as Lamotrigine Impurity G by the European Pharmacopoeia, the presence and control of this compound are critical for ensuring the safety and efficacy of the final drug product. This document delves into the chemical structure, physicochemical properties, a probable synthetic pathway, and analytical methodologies for the identification and quantification of this impurity. Furthermore, it touches upon the toxicological considerations relevant to dichlorophenyl triazine derivatives, offering a valuable resource for professionals engaged in pharmaceutical development, quality control, and regulatory affairs.

Introduction: The Significance of Lamotrigine Impurity G

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a cornerstone in the management of epilepsy and bipolar disorder.[1] Its synthesis, a multi-step process, can inadvertently lead to the formation of structurally related impurities. Among these, this compound, also referred to as Lamotrigine EP Impurity G, is of particular importance.[2][3] This isomer differs from the active pharmaceutical ingredient (API) only in the substitution pattern of the chlorine atoms on the phenyl ring.

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Even minor structural changes can significantly alter the pharmacological and toxicological profile of a compound. Therefore, a thorough understanding of the formation, characterization, and analytical control of impurities like the 2,4-dichloro isomer is paramount for ensuring patient safety and product quality. This guide aims to provide a detailed technical resource for scientists and researchers working with Lamotrigine and its related substances.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, separation, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Lamotrigine Impurity G, 3-Dechloro-4-chloro Lamotrigine | [2][3] |

| CAS Number | 38943-76-9 | [3] |

| Molecular Formula | C₉H₇Cl₂N₅ | |

| Molecular Weight | 256.09 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |

| InChIKey | HHXRWOXSGOMXJV-UHFFFAOYSA-N |

Synthesis and Formation

The synthesis of this compound is not typically a targeted process but rather occurs as a result of impurities in the starting materials used for Lamotrigine synthesis. The primary route to Lamotrigine involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine, followed by cyclization.[2][4][5][6][7] Consequently, the presence of 2,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material will lead to the formation of Lamotrigine Impurity G.

A proposed synthetic pathway for this compound is illustrated in the workflow diagram below. This pathway is analogous to the established synthesis of Lamotrigine.[2][4]

Caption: Proposed synthetic workflow for this compound.

The key steps in this proposed synthesis are:

-

Cyanation: Conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoyl cyanide. This is a critical step where the isomeric purity of the starting material dictates the purity of the final product.

-

Condensation: The reaction of 2,4-dichlorobenzoyl cyanide with an aminoguanidine salt to form a Schiff base intermediate.[5]

-

Cyclization: The intramolecular cyclization of the Schiff base intermediate, typically under basic conditions, to yield the final 1,2,4-triazine ring system.[4]

Spectroscopic Characterization (Predicted)

While specific, publicly available experimental spectra for this compound are limited, its spectral characteristics can be predicted with a high degree of confidence based on the well-documented spectra of Lamotrigine and related triazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group and the amine protons. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three protons on the dichlorinated ring. The amine protons (NH₂) would appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. For Lamotrigine (the 2,3-dichloro isomer), the aromatic protons appear in the range of 7.34-7.71 ppm, and the amine protons are observed at 6.43 and 6.69 ppm in DMSO-d₆.[8] A similar pattern is expected for the 2,4-dichloro isomer.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the dichlorophenyl ring and the triazine ring. The carbons attached to chlorine atoms would exhibit chemical shifts in the downfield region. The carbons of the triazine ring are also expected to be in the downfield region, typically between 140 and 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands, similar to those observed for Lamotrigine:[3][9][10]

-

N-H stretching: Strong, sharp bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the triazine and phenyl rings.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically around 1050 cm⁻¹, corresponding to the carbon-chlorine stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometric analysis is a powerful tool for the identification of this impurity.

-

Electron Ionization (EI-MS): The EI mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 255, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively).

-

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 256. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions, such as the loss of an amino group or cleavage of the triazine ring, which can be used for structural confirmation. For Lamotrigine, the precursor ion at m/z 256.2 fragments to produce a major product ion at m/z 211.0.[11]

Analytical Methodology: A Representative HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Lamotrigine and its impurities. The following is a representative stability-indicating HPLC method that can be adapted for the analysis of this compound.[12][13][14][15]

Objective: To separate and quantify this compound from Lamotrigine and other related impurities in a drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile and/or methanol). A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphate buffer.[12][14]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[13]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[13]

-

Detection Wavelength: UV detection at a wavelength where both Lamotrigine and the impurity have significant absorbance, for instance, 210 nm or 275 nm.[12][13]

-

Injection Volume: 10 - 20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Biological and Toxicological Considerations

The toxicological profile of this compound has not been extensively studied. However, as a general principle in pharmaceutical sciences, all impurities above a certain threshold must be evaluated for their potential to cause adverse effects. The toxicity of triazine compounds can vary widely depending on their substitution patterns. Some triazine derivatives are used as herbicides and have been studied for their environmental and health impacts.[16][17][18]

The primary concern with this impurity is its structural similarity to Lamotrigine. It is plausible that it could have a similar, albeit potentially weaker or altered, pharmacological activity. It could also elicit its own unique toxicological effects. Therefore, controlling its level in the final drug product to within acceptable limits, as defined by regulatory guidelines, is essential. Further toxicological studies would be required to fully characterize the risk associated with this specific impurity.

Conclusion

This compound is a critical process-related impurity in the synthesis of Lamotrigine. Its effective control is a key aspect of ensuring the quality and safety of this important medication. This technical guide has provided a comprehensive overview of its chemical properties, a likely synthetic route, and analytical methods for its detection and quantification. By leveraging the extensive knowledge base of its closely related API, Lamotrigine, researchers and drug development professionals can effectively manage this impurity throughout the pharmaceutical lifecycle.

References

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. medjpps.com [medjpps.com]

- 3. researchgate.net [researchgate.net]

- 4. mansapublishers.com [mansapublishers.com]

- 5. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. A Novel Process For Synthesis Of Lamotrigine And Its Intermediate [quickcompany.in]

- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Development and validation of spectrophotometric, TLC and HPLC methods for the determination of lamotrigine in presence of its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. jhrlmc.com [jhrlmc.com]

- 16. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.flvc.org [journals.flvc.org]

Synthesis pathway for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.

An In-Depth Technical Guide to the Synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

This guide provides a comprehensive overview of the synthetic pathway for this compound, a compound belonging to the phenyltriazine class of molecules. Phenyltriazines are of significant interest to the pharmaceutical industry, with prominent members like Lamotrigine used in the treatment of epilepsy and bipolar disorder.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and insights into the scientific rationale behind the synthetic strategy.

The synthesis is analogous to the well-established routes for Lamotrigine (the 2,3-dichloro isomer) and is primarily a two-step process commencing from 2,4-dichlorobenzoyl cyanide. The core transformation involves the condensation of this acyl cyanide with an aminoguanidine salt, followed by an intramolecular cyclization to construct the 1,2,4-triazine ring system.

Core Synthesis Pathway: A Two-Step Approach

The most direct and industrially relevant pathway for synthesizing the title compound involves a condensation-cyclization sequence. This method is favored for its efficiency and the availability of starting materials.

Step 1: Condensation to form the Schiff Base Intermediate

The synthesis begins with the reaction of 2,4-dichlorobenzoyl cyanide with an aminoguanidine salt, such as aminoguanidine bicarbonate or nitrate.[3] This reaction is typically performed in an acidic medium. The acid catalyzes the condensation between the carbonyl group of the acyl cyanide and the primary amino group of aminoguanidine, leading to the formation of a Schiff base intermediate, 2-(2,4-dichlorophenyl)-2-(guanidinylamino)acetonitrile, or a salt thereof.[3] The choice of acid and solvent can influence reaction time and yield.

Step 2: Intramolecular Cyclization

The crucial step is the ring closure of the Schiff base intermediate to form the stable 1,2,4-triazine ring. This transformation is typically achieved by heating the intermediate in a suitable solvent, often an aliphatic alcohol like methanol or ethanol.[4] The cyclization can be performed under neutral, acidic, or basic conditions, although neutral to slightly basic conditions are often preferred to minimize the formation of hydrolysis-related impurities, such as the corresponding 5-oxo-triazine derivative.[4] The reaction proceeds via nucleophilic attack of a nitrogen atom from the guanidino group onto the nitrile carbon, followed by tautomerization to yield the aromatic diamino-triazine ring.

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear progression from starting materials to the final product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous compound, Lamotrigine.[4][5]

Materials and Reagents:

-

Aminoguanidine Bicarbonate

-

Nitric Acid (or other suitable mineral acid)

-

Methanol

-

Activated Carbon

-

Dimethyl Sulfoxide (DMSO) (optional, as co-solvent)

Procedure:

-

Step A: Formation of the Intermediate Salt

-

In a suitable reaction vessel, create a mixture of an aqueous mineral acid (e.g., nitric acid) and an organic solvent such as dimethylsulfoxide (DMSO).

-

To this acidic solution, add aminoguanidine bicarbonate in portions while maintaining the temperature.

-

Slowly add 2,4-dichlorobenzoyl cyanide to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 20-40°C) until the condensation is complete, which can be monitored by High-Performance Liquid Chromatography (HPLC). The intermediate, 2-(2,4-dichlorophenyl)-2-(guanidinylamino)acetonitrile salt, will precipitate.

-

Isolate the intermediate salt by filtration and wash with water to remove excess acid.

-

-

Step B: Cyclization to the Final Product

-

Suspend the isolated intermediate salt in methanol.

-

Heat the suspension to reflux (approximately 65°C). The reaction is typically conducted under neutral pH conditions.[4]

-

Maintain the reflux for several hours (e.g., 10-15 hours) until the cyclization is complete, as determined by HPLC monitoring.[4]

-

Once the reaction is complete, add activated carbon to the hot solution and stir briefly to decolorize.

-

Filter the hot solution through a pad of celite to remove the activated carbon.

-

Cool the filtrate slowly to a lower temperature (e.g., 5-10°C) to induce crystallization of the product.

-

Collect the crystalline solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound.

-

Reaction Mechanism and Rationale

The formation of the 1,2,4-triazine ring is a classic example of a condensation followed by an intramolecular cyclization.

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. mansapublishers.com [mansapublishers.com]

- 3. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 6. 2,4-Dichlorobenzoyl Cyanide CAS#: 35022-43-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a compound of significant interest in the pharmaceutical industry. Identified by the CAS number 38943-76-9, this molecule is principally known as a specified impurity of the anti-epileptic and mood-stabilizing drug, Lamotrigine. Designated as Lamotrigine EP Impurity G, its presence in the final drug product is carefully monitored to ensure patient safety and therapeutic efficacy. This document delves into the physicochemical properties, probable synthetic origins, analytical methodologies for detection and quantification, and the regulatory framework governing its control. This guide is intended to be a critical resource for professionals engaged in the research, development, and quality control of Lamotrigine and related compounds.

Introduction and Identification

This compound is a heterocyclic organic compound that is structurally very similar to the active pharmaceutical ingredient (API) Lamotrigine.[1] The key distinction lies in the substitution pattern of the chlorine atoms on the phenyl ring; this impurity has a 2,4-dichloro substitution, whereas Lamotrigine possesses a 2,3-dichloro substitution.[1] In the context of pharmaceutical manufacturing, it is classified as a process-related impurity, likely arising from isomeric impurities present in the starting materials used for Lamotrigine synthesis. Its effective identification and control are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Lamotrigine Impurity G is fundamental for the development of effective analytical methods for its separation and quantification.

| Property | Value | Source |

| CAS Number | 38943-76-9 | [4] |

| Molecular Formula | C₉H₇Cl₂N₅ | [4] |

| Molecular Weight | 256.09 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Lamotrigine EP Impurity G; 3,5-Diamino-6-(2,4-dichlorophenyl)-1,2,4-triazine; 3-Dechloro-4-chloro Lamotrigine | [4] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Methanol, DMSO | [1] |

Synthesis and Formation Pathway

While dedicated synthetic routes for this compound are not extensively published, its formation is intrinsically linked to the synthesis of Lamotrigine. The most probable origin is the presence of the 2,4-dichloro isomer in the key starting material, dichlorobenzoyl cyanide.

The synthesis of Lamotrigine typically involves the condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization.[6] If the 2,3-dichlorobenzoyl cyanide starting material is contaminated with its 2,4-dichloro isomer, a parallel reaction pathway will lead to the formation of Lamotrigine Impurity G.

Figure 1: Postulated formation pathway of Lamotrigine Impurity G.

Protocol for Synthesis of Lamotrigine (Illustrative of Impurity G Co-synthesis):

The following is a generalized protocol for the synthesis of Lamotrigine, which, in the presence of the corresponding 2,4-dichloro starting material, would also produce Impurity G.

-

Condensation: 2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate under acidic conditions (e.g., in the presence of sulfuric or nitric acid) in a suitable solvent like dimethyl sulfoxide (DMSO).[6] This reaction forms the intermediate Schiff's base, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.

-

Cyclization: The intermediate is then cyclized, typically by heating in an alcoholic solvent (e.g., methanol or ethanol) in the presence of a base such as potassium hydroxide or sodium methoxide, to form the 1,2,4-triazine ring.[7][8]

-

Isolation and Purification: The crude product, containing both Lamotrigine and any co-synthesized Impurity G, is then isolated and purified, usually through recrystallization.[9]

Analytical Methodologies

The cornerstone of controlling Lamotrigine Impurity G is the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of Lamotrigine from its impurities.

Illustrative HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 210-220 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Workflow for Analytical Method Validation:

Figure 2: Workflow for HPLC method validation for Lamotrigine impurities.

Spectroscopic Characterization

For unequivocal identification, particularly for reference standards, a combination of spectroscopic techniques is employed.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the substitution pattern on the aromatic ring, which is critical for distinguishing between the 2,3- and 2,4-dichloro isomers.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Reference standards for Lamotrigine Impurity G are commercially available and are typically supplied with a comprehensive Certificate of Analysis that includes this spectral data.[2][4]

Regulatory Context and Toxicological Considerations

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, governed by international guidelines.

ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level above which an impurity must be structurally identified.

-

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.

The specific thresholds are dependent on the maximum daily dose of the API.

Toxicological Assessment

As of the current literature, specific toxicological studies dedicated to this compound are not widely published. The toxicological assessment of this impurity is therefore primarily managed through the qualification process outlined in ICH guidelines. If the level of Impurity G in the final drug product is below the qualification threshold, it is generally considered safe without the need for additional toxicological studies. Should the level exceed this threshold, dedicated studies to assess its potential toxicity, including genotoxicity, would be required. The toxicological profile of the parent drug, Lamotrigine, is well-established and includes potential for serious skin rashes.[1][10] While it cannot be assumed that the impurity shares the same profile, structural similarity necessitates careful control of its levels.

Conclusion

This compound, or Lamotrigine Impurity G, serves as a critical marker for the quality and purity of the active pharmaceutical ingredient Lamotrigine. While not a therapeutically active agent itself, its formation, detection, and control are of paramount importance to ensure the safety and consistency of the final drug product. A comprehensive understanding of its properties, origins, and analytical characterization, as outlined in this guide, is essential for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry. The adherence to rigorous analytical method validation and the principles of regulatory guidelines like those from the ICH are fundamental to managing this and other process-related impurities effectively.

References

-

(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2015). Retrieved from ResearchGate. [Link]

- Preparation method of lamotrigine. (2014).

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. (2012). Scholars Research Library. [Link]

- A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. (2001).

-

Lamotrigine, Lamotrigine an antiepileptic. (2014). New Drug Approvals. [Link]

-

This compound. (n.d.). GSRS. [Link]

-

An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2021). Mansa STM Publishers. [Link]

-

Lamotrigine. (n.d.). PubChem. [Link]

-

Lamotrigine Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Lamotrigine mesylate. (n.d.). PubChem. [Link]

-

Lamotrigine EP Impurity C | CAS No- 84689-20-3. (n.d.). GLP Pharma Standards. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

-

An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels. (1992). PubMed. [Link]

-

lamotrigine-impurities. (n.d.). Pharmaffiliates. [Link]

-

Lamotrigine EP Impurity G. (n.d.). Pharmace Research Laboratory. [Link]

-

Lamotrigine EP Impurity G. (n.d.). Allmpus. [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[4][11][12]triazines. (n.d.). ResearchGate. [Link]

-

Lamotrigine. (n.d.). Wikipedia. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. [Link]

Sources

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpras.com [ijpras.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lamotrigine Impurity G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Lamotrigine Impurity G, a critical reference standard for the quality control and stability testing of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale essential for its practical application in a research and development setting.

Introduction and Identification

Lamotrigine Impurity G is a process-related impurity of Lamotrigine, an anticonvulsant drug.[1] Its control and monitoring are crucial for ensuring the safety and efficacy of the final drug product, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Chemical Identity:

-

IUPAC Name: 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine[1]

-

Synonyms: 3,5-Diamino-6-(2,4-dichlorophenyl)-1,2,4-triazine; 3-Dechloro-4-chloro Lamotrigine[1][4]

-

CAS Number: 38943-76-9[1]

-

Chemical Structure:

Caption: Chemical structure of Lamotrigine Impurity G.

Physicochemical Properties

A summary of the key physicochemical properties of Lamotrigine Impurity G is presented in the table below. It is important to note that while some data is publicly available, more detailed information is often provided in the Certificate of Analysis (CoA) from commercial suppliers of the reference standard.[3][5][6][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇Cl₂N₅ | [8][9][10] |

| Molecular Weight | 256.09 g/mol | [8][9][10] |

| Appearance | White to Off-White Solid; Green Color Powder | [4][11] |

| Solubility | Soluble in Methanol and DMSO | [8] |

| Melting Point | Not publicly available | [8] |

| Boiling Point | Not publicly available | |

| Storage Conditions | 2-8 °C, Refrigerator | [8] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and quantification of Lamotrigine Impurity G rely on a combination of spectroscopic and chromatographic techniques. While specific spectral data is proprietary to commercial suppliers, a typical Certificate of Analysis will include the following:[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information on the number and types of protons in the molecule. Expected signals would correspond to the aromatic protons on the dichlorophenyl ring and the protons of the two amino groups.

-

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms. This would help in confirming the carbon skeleton of the triazine and dichlorophenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the molecular weight of 256.09 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present. Key expected peaks would include N-H stretching vibrations for the amino groups and C=N and C=C stretching vibrations for the triazine and phenyl rings, respectively.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Lamotrigine and its impurities.[13] A validated, stability-indicating HPLC method is essential for quality control.

Illustrative HPLC Method Parameters (based on Lamotrigine analysis):

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 220-310 nm) |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) |

Synthesis and Formation

Lamotrigine Impurity G is a process-related impurity, meaning it can be formed during the synthesis of the active pharmaceutical ingredient (API), Lamotrigine.[14] The primary route for Lamotrigine synthesis involves the cyclization of an intermediate derived from a dichlorobenzoyl cyanide.[15][16][17][18] Lamotrigine itself is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. The "G" impurity is the 2,4-dichloro isomer.

The formation of Impurity G is likely due to the presence of 2,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material.

Caption: Plausible formation pathway of Lamotrigine Impurity G.

Stability and Degradation

Forced degradation studies are critical for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[13][19] While specific studies on the degradation of Lamotrigine Impurity G are not published, studies on Lamotrigine provide insight into the conditions that could lead to the formation of degradation products.

Lamotrigine has been shown to be susceptible to degradation under the following conditions:[19]

-

Acidic Hydrolysis: Degradation occurs in the presence of strong acids.

-

Basic Hydrolysis: Degradation is observed in the presence of strong bases.

-

Oxidative Stress: Degradation can be induced by oxidizing agents like hydrogen peroxide.

-

Photolytic Stress: Exposure to light can cause degradation.

-

Thermal Stress: High temperatures can lead to degradation.

It is plausible that Lamotrigine Impurity G would exhibit a similar degradation profile to Lamotrigine due to their structural similarities. A comprehensive stability study for Impurity G would involve subjecting it to these stress conditions and monitoring its degradation using a validated HPLC method.

Caption: A typical workflow for a forced degradation study.

Toxicological Assessment

There is currently no publicly available toxicological data specifically for Lamotrigine Impurity G. As with any impurity, its potential toxicity is a critical consideration. In the absence of experimental data, in silico (computer-based) toxicology prediction models can be used as a preliminary assessment tool to identify any potential structural alerts for toxicity. The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities is a key reference in this regard.

Conclusion

Lamotrigine Impurity G is a well-characterized process-related impurity of Lamotrigine. While detailed experimental data for its physical and chemical properties are primarily available through the purchase of certified reference standards, this guide has synthesized the publicly available information to provide a comprehensive overview for researchers and drug development professionals. A thorough understanding of its properties, formation, and stability is essential for the development of robust analytical methods and for ensuring the quality and safety of Lamotrigine drug products.

References

-

Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, characterization of a new N-methyl impurity. Der Pharma Chemica, 4(1), 100-105. Available at: [Link]

-

GLP Pharma Standards. (n.d.). Lamotrigine EP Impurity G | CAS No- 38943-76-9. Retrieved from [Link]

- Rao, S. N., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 290-295.

-

World Journal of Pharmaceutical Research. (2021). A QbD Based Approach for Formulation and Evaluation of Lamotrigine Nanosuspension. Retrieved from [Link]

- Google Patents. (n.d.). EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.

- Michail, K., et al. (2013). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Journal of Chemistry, 2013, 608196.

-

Alfa Omega Pharma. (n.d.). Lamotrigine impurity G | 38943-76-9. Retrieved from [Link]

- Firke, S. D., et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10), 118-124.

-

Allmpus. (n.d.). Lamotrigine EP Impurity G. Retrieved from [Link]

- Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Journal of Pharmaceutical Research and Reports, 6(1), 1-15.

-

ResearchGate. (n.d.). FTIR spectra of the lamotrigine, cyclamic acid, and their salt. Retrieved from [Link]

-

Veeprho. (n.d.). Lamotrigine EP Impurity G | CAS 38943-76-9. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN103570637A - Preparation method of lamotrigine.

-

Pharmaffiliates. (n.d.). CAS No : 38943-76-9| Product Name : Lamotrigine - Impurity G. Retrieved from [Link]

- Google Patents. (n.d.). WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.

-

gsis. (n.d.). This compound. Retrieved from [Link]

-

Axios Research. (n.d.). Lamotrigine EP Impurity G - CAS - 38943-76-9. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Case Report: Predicting the Range of Lamotrigine Concentration Using Pharmacokinetic Models Based on Monte Carlo Simulation: A Case Study of Antiepileptic Drug-Related Leukopenia. Frontiers in Pharmacology, 12, 685895.

- MDPI. (2023). Physiologically Based Pharmacokinetic Modeling to Predict Lamotrigine Exposure in Special Populations to Facilitate Therapeutic Drug Monitoring and Guide Dosing Regimens. Pharmaceutics, 15(11), 2561.

-

NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. Lamotrigine impurity G | 38943-76-9 [alfaomegapharma.com]

- 7. Lamotrigine EP Impurity G - SRIRAMCHEM [sriramchem.com]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Lamotrigine Impurity 3 synthesis - chemicalbook [chemicalbook.com]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. mansapublishers.com [mansapublishers.com]

- 17. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]

- 18. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) in Organic Solvents

Abstract

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, widely known as Lamotrigine, is a critical antiepileptic and mood-stabilizing agent.[1] Its efficacy and bioavailability are intrinsically linked to its physicochemical properties, particularly its solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, Lamotrigine is characterized by low solubility and high permeability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of Lamotrigine in various organic solvents. It consolidates experimental data, outlines a gold-standard protocol for solubility determination, and discusses the underlying physicochemical principles that govern the dissolution process. The objective is to furnish a practical and scientifically rigorous resource for formulation development, process chemistry, and analytical method design.

Introduction: The Critical Role of Solubility in Lamotrigine Development

Lamotrigine is a phenyltriazine derivative used extensively in the management of epilepsy and bipolar disorder.[1] Its mechanism involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[3][4] The therapeutic success of any active pharmaceutical ingredient (API) is contingent upon its ability to be effectively absorbed by the body, a process for which solubility is a primary rate-limiting step.

For a BCS Class II compound like Lamotrigine, enhancing solubility is a paramount challenge in pharmaceutical development.[2][3] Poor aqueous solubility (approximately 0.17 mg/mL at 25°C) can lead to insufficient dissolution in the gastrointestinal tract, resulting in low and variable bioavailability.[2][5] A thorough understanding of its solubility in a range of organic solvents is therefore essential for:

-

Formulation Design: Selecting appropriate co-solvents, excipients, or complexing agents to create stable and bioavailable dosage forms such as oral solutions, injectables, or amorphous solid dispersions.[6]

-

Crystallization and Purification: Identifying suitable solvent systems for efficient crystallization, which is crucial for controlling purity, particle size, and polymorphic form.

-

Analytical Method Development: Preparing stock and standard solutions for quantification assays, such as those using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

This guide delves into the specifics of Lamotrigine's solubility, providing both the foundational knowledge and the practical data needed to navigate these challenges.

Fundamentals of the Dissolution Process

Solubility is the thermodynamic equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure. The process can be understood as a balance between two primary energy components:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. For a stable crystal like Lamotrigine, this energy input is significant.

-

Solvation Energy: The energy released when solute molecules interact with solvent molecules. This interaction depends on the nature of both the solute (Lamotrigine) and the solvent.

The principle of "like dissolves like" is a useful heuristic. Lamotrigine's structure, featuring dichlorophenyl and diamino-triazine moieties, gives it a mixed polarity. While the amino groups can participate in hydrogen bonding, the dichlorophenyl group is hydrophobic.[1] Consequently, its solubility is highest in solvents that can effectively interact with both parts of the molecule. Polar organic solvents, particularly those capable of hydrogen bonding, are generally more effective than nonpolar solvents or water.

Caption: Thermodynamic forces governing solubility.

Quantitative Solubility Profile of Lamotrigine

The solubility of Lamotrigine has been determined in a variety of neat organic solvents and solvent mixtures. The data below, consolidated from multiple sources, provides a quantitative basis for solvent selection. All values are approximate and may vary with experimental conditions such as temperature and purity.

| Solvent | Solvent Type | Approximate Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 | [4] |

| Dimethylformamide (DMF) | Polar Aprotic | ~10 | [4] |

| Propylene Glycol | Polar Protic | 18.25 | [11] |

| Polyethylene Glycol 400 (PEG 400) | Polar Protic | 18.45 | [11] |

| Ethanol | Polar Protic | ~2 | [4] |

| 0.1 M Hydrochloric Acid (HCl) | Aqueous Acidic | 4.1 (at 25°C) | [2][5] |

| Water | Polar Protic | 0.17 (at 25°C) | [2] |

Analysis of Trends:

-

Lamotrigine demonstrates significantly higher solubility in polar organic solvents like DMSO, DMF, Propylene Glycol, and PEG 400 compared to water.[4][11] This highlights the importance of the organic moieties in overcoming the crystal lattice energy.

-

The solubility in acidic aqueous solutions is markedly higher than in pure water, confirming that Lamotrigine, with a pKa of 5.7, acts as a weak base and forms more soluble salts at lower pH.[2][12]

-

Among alcohols, solubility is moderate. For instance, its solubility in ethanol is approximately 2 mg/mL.[4]

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It is a robust and self-validating system that ensures a true equilibrium is reached between the solid drug and the solvent.

Principle

An excess amount of the solid drug is agitated in the solvent of choice at a constant temperature for a prolonged period. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered, and the concentration of the dissolved drug is measured analytically.

Materials and Equipment

-

API: Crystalline Lamotrigine (purity >98%)

-

Solvents: High-purity grade organic solvents (e.g., HPLC grade)

-

Equipment:

-

Orbital shaker with temperature control (or water bath shaker)

-

Analytical balance

-

Glass vials with screw caps (e.g., 10 mL)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a UV-Vis Spectrophotometer

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of Lamotrigine (e.g., 20-30 mg, ensuring solid remains after equilibration) to a glass vial. The key is to have more solid than can possibly dissolve.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5 mL) into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).

-

Causality Check: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures maximum contact between the solid surface and the solvent, accelerating the approach to equilibrium. The equilibration time must be sufficient; for Lamotrigine, 24 to 48 hours is typically recommended to ensure true equilibrium is reached.[5][6][14]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the undissolved solid.[6]

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Self-Validation: The filtration step is crucial. Failure to remove all undissolved solids will lead to an overestimation of solubility. Discard the first portion of the filtrate to prevent drug adsorption onto the filter membrane from affecting the final concentration.

-

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A common wavelength for Lamotrigine detection is around 260-308 nm.[10][11] Calculate the concentration against a standard calibration curve.

-

Calculation: Determine the original solubility (in mg/mL) by multiplying the measured concentration by the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion and Practical Implications

The solubility of this compound is a multifaceted property that is fundamental to its development as a therapeutic agent. This guide has established that Lamotrigine, a BCS Class II compound, exhibits poor aqueous solubility but can be effectively dissolved in various polar organic solvents such as DMSO, DMF, and glycols.[4][11] Its solubility is also pH-dependent, increasing under acidic conditions.[12]

For professionals in drug development, this information is directly applicable:

-

Formulators can leverage solvents like propylene glycol or PEG 400 as solubilizing agents in liquid dosage forms.

-

Process Chemists can select optimal solvents for crystallization and purification based on the provided solubility data, balancing yield and purity.

-

Analytical Scientists can confidently prepare stock solutions using solvents like DMSO or methanol for routine analysis, ensuring complete dissolution for accurate quantification.[9][10]

By applying the principles and the robust shake-flask methodology detailed herein, researchers can generate reliable and reproducible solubility data, accelerating the development of new, effective, and safe Lamotrigine-based medicines.

References

- Rapid HPLC analysis of the antiepileptic lamotrigine and its metabolites in human plasma. (n.d.). Vertex AI Search.

- Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024). Vertex AI Search.

- A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates. (n.d.). PubMed.

- A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. (n.d.). Sign in.

- FORMULATION DEVELOPMENT AND EVALUATION OF CONTROLLED RELEASE TABLETS OF LAMOTRIGINE USING MIXED SOLVENCY CONCEPT. (n.d.).

- View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets. (n.d.).

-

Lamotrigine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

CHEMISTRY REVIEW(S). (2008). accessdata.fda.gov. Retrieved January 12, 2026, from [Link]

-

Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). Ingenta Connect. Retrieved January 12, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 12, 2026, from [Link]

-

Preformulation studies of Lamotrigine. (2022). NeuroQuantology. Retrieved January 12, 2026, from [Link]

-

Design of a controlled release liquid formulation of lamotrigine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 12, 2026, from [Link]

-

Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

-

Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Lamotrigine. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]

-

Solubility of lamotrigine in propylene glycol + ethanol and their ternary aqueous mixtures. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Solubility of Lamotrigine, Diazepam, and Clonazepam in Ethanol + Water Mixtures at 298.15 K. (2009). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.appconnect.in [journal.appconnect.in]

- 7. jhrlmc.com [jhrlmc.com]

- 8. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Design of a controlled release liquid formulation of lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

The Multifaceted Biological Potential of Dichlorophenyl Triazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Triazine Scaffold

The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the ability to be functionalized at three distinct positions have led to the development of a vast array of derivatives with significant biological activities.[1][2][3] Among these, dichlorophenyl triazine compounds have emerged as a particularly promising class, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral effects.[4][5][6] This technical guide provides an in-depth exploration of the biological activities of dichlorophenyl triazine compounds, focusing on their mechanisms of action, key experimental validation protocols, and the underlying scientific rationale for their investigation in drug discovery pipelines.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Dichlorophenyl triazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][7][8] Their ability to target multiple critical pathways in cancer progression makes them attractive candidates for further development.

A. Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of dichlorophenyl triazines stems from their ability to interact with and inhibit several key proteins involved in tumorigenesis.

-

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9]

-

Src Kinase Inhibition: Certain dichlorophenyl triazine derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[10][11] By blocking Src activity, these compounds can disrupt downstream signaling cascades that promote tumor growth.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a well-established target in cancer therapy. Dichlorophenyl triazines have been shown to inhibit EGFR tyrosine kinase (EGFR-TK), thereby blocking the signaling that leads to cell proliferation and survival in various cancers.[7][9]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Several s-triazine derivatives have been developed as inhibitors of PI3K, demonstrating the potential to halt cancer progression by targeting this critical pathway.[9][12]

-

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[13][14] Some dichlorophenyl triazine compounds act as tubulin polymerization inhibitors.[15][16] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by several clinically successful anticancer drugs.[16]

Signaling Pathway: EGFR Inhibition by Dichlorophenyl Triazine Compounds

Caption: EGFR signaling pathway and its inhibition by dichlorophenyl triazine compounds.

B. Experimental Protocols for Assessing Anticancer Activity

A tiered approach involving a series of in vitro assays is essential for the comprehensive evaluation of the anticancer potential of dichlorophenyl triazine compounds.[17][18][19]

These initial screening assays determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl triazine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

These assays determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the dichlorophenyl triazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay determines the effect of the compounds on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with the compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro screening of anticancer compounds.

| Compound Class | Target | Observed Effect | Reference Cancer Cell Lines | IC50 Range (µM) |

| Dichlorophenyl-aminotriazine | Src Kinase | Inhibition of proliferation | Human lung carcinoma | Varies |

| Dichlorophenyl-pyrazolotriazine | EGFR-TK | Inhibition of cell growth, apoptosis | Breast (MCF-7), Colon (HCT116) | 0.5 - 10 |

| Dichlorophenyl-morpholinotriazine | PI3K | Cell cycle arrest | Various | 0.1 - 5 |

| Dichlorophenyl-chalcone-triazine | Tubulin | Mitotic arrest, apoptosis | Various | 1 - 20 |

Table 1: Summary of Anticancer Activities of Dichlorophenyl Triazine Derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the discovery of novel antimicrobial agents. Dichlorophenyl triazine derivatives have shown promising activity against a range of bacterial and fungal strains.[4][20][21][22][23]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many dichlorophenyl triazine compounds are still under investigation. However, it is hypothesized that their activity may stem from the disruption of essential cellular processes in microorganisms, such as:

-

Enzyme Inhibition: Targeting enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.

-

Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

B. Experimental Protocols for Assessing Antimicrobial Activity

Standard microbiological assays are employed to evaluate the efficacy of these compounds.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the dichlorophenyl triazine compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[24]

This qualitative assay provides a preliminary assessment of antimicrobial activity.[26]

Protocol: Agar Disc Diffusion Method

-

Plate Preparation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disc Application: Impregnate sterile paper discs with a known concentration of the dichlorophenyl triazine compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the clear zone of no growth around the disc. A larger zone of inhibition indicates greater antimicrobial activity.[26]

Logical Relationship: Antimicrobial Assay Selection

Caption: A logical flow for selecting antimicrobial assays.

| Compound Derivative | Test Organism | Assay | Result |

| N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides | S. aureus, E. coli | MIC | Moderate to excellent activity |

| Dichlorophenyl-aminobenzoic acid-triazine | S. aureus, E. coli | MIC | Activity comparable to ampicillin |

Table 2: Representative Antimicrobial Activities of Dichlorophenyl Triazine Derivatives. [4][23]

III. Antiviral Activity: A Frontier in Triazine Research

The exploration of dichlorophenyl triazine compounds as antiviral agents is a rapidly evolving field.[6][27][28] Derivatives of the triazine core have demonstrated activity against a range of viruses, suggesting a broad-spectrum potential that warrants further investigation.[6][29]

A. Mechanism of Action

The antiviral mechanisms of dichlorophenyl triazines are diverse and virus-specific. Potential modes of action include:

-

Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.[30]

-

Inhibition of Viral Replication: Targeting viral enzymes essential for genome replication, such as polymerases.[27]

-

Inhibition of Viral Assembly and Release: Interfering with the formation of new viral particles or their release from the host cell.[30]

B. Experimental Protocols for Assessing Antiviral Activity

A variety of in vitro assays are used to screen for and characterize the antiviral activity of dichlorophenyl triazine compounds.[25][30][31][32][33]

This assay is used for viruses that cause visible damage (CPE) to host cells.

Protocol:

-

Cell Seeding: Seed susceptible host cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the dichlorophenyl triazine compound to the cells, followed by a standardized amount of the virus.

-

Incubation: Incubate the plate until CPE is observed in the virus control wells (no compound).

-

CPE Evaluation: Visually assess the wells for the inhibition of CPE. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.

This is a quantitative assay that measures the reduction in the number of viral plaques.[33]

Protocol:

-

Cell Infection: Infect a confluent monolayer of host cells with the virus for a short period.

-

Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) that includes different concentrations of the test compound.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Plaque Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques. Calculate the percentage of plaque reduction compared to the virus control.

This assay measures the amount of infectious virus produced in the presence of the compound.[32]

Protocol:

-

Infection and Treatment: Infect cells with the virus in the presence of varying concentrations of the compound.

-

Virus Harvesting: After a single replication cycle, harvest the virus from the cell supernatant or lysate.

-

Virus Titer Determination: Determine the titer of the harvested virus using a quantitative assay (e.g., plaque assay or TCID50 assay).

-

Data Analysis: Calculate the reduction in virus yield compared to the untreated control.

Viral Life Cycle and Potential Triazine Intervention Points

Caption: Key stages of the viral life cycle that can be targeted by antiviral compounds.

| Triazine Derivative Type | Target Virus | Observed Activity |

| Symmetrical alkoxy-amino-substituted TAZ | Herpes Simplex Virus Type 1 (HSV-1) | Significant antiviral activity |

| 1,3,5-Triazine derivatives | Yellow Fever Virus (YFV) | Inhibitory activity |

Table 3: Examples of Antiviral Activities of Triazine Derivatives. [6][27]

IV. Conclusion and Future Directions

Dichlorophenyl triazine compounds represent a versatile and highly promising class of molecules for the development of new therapeutics. Their demonstrated efficacy against cancer, microbial pathogens, and viruses, often through multiple and well-defined mechanisms of action, underscores their potential to address significant unmet medical needs. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel dichlorophenyl triazine derivatives.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and, ultimately, clinical success.

-

Combination Therapies: To explore the synergistic potential of dichlorophenyl triazine compounds with existing therapeutic agents.

The continued investigation of this remarkable chemical scaffold holds great promise for the future of drug discovery and the development of next-generation medicines.

V. References

-

Babu, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Bio-protocol. Antiviral assay. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Lopes, F. C., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer drugs, 11(1), 1-7. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

-

Miller, M. B., & Bassler, B. L. (2001). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current protocols in toxicology, 7(1), 7-1. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Charles River Laboratories. Antiviral & Antimicrobial Testing. [Link]

-

Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

-

eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay. [Link]

-

BMG LABTECH. Virus Assays. [Link]

-

ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]

-

Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[17][31][34]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608. [Link]

-

Kian-poon, L., & Bel-inda, K. (2014). In vitro methods for testing antiviral drugs. Virologica Sinica, 29(1), 3-10. [Link]

-

ResearchGate. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]

-

Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. [Link]

-

Rajput, P., & Sharma, A. (2021). Synthesis, characterization and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline. International Journal of Chemical Studies, 9(2), 794-801. [Link]

-

ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[17][31][34]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

Wikipedia. Lamotrigine. [Link]

-

Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][17][18][19]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. [Link]

-